(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a bromine atom, an ethyl group, and an isobutyramide moiety attached to the benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminobenzenethiol with an appropriate α-haloketone to form the benzo[d]thiazole ring.
Bromination: The benzo[d]thiazole intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Ethylation: The brominated benzo[d]thiazole is subjected to ethylation using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Isobutyramide Moiety: The final step involves the condensation of the ethylated benzo[d]thiazole with isobutyryl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Condensation Reactions: The isobutyramide moiety can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thioethers or amines.
Scientific Research Applications
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and interfering with their replication or transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to altered cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can be compared with other benzo[d]thiazole derivatives, such as:
2-Bromoethylamine: A simpler compound with a bromine atom and an ethylamine group.
3-Bromopropylamine: Similar in structure but with a propylamine group instead of an ethylamine group.
2-Chloroethylamine: Contains a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutyramide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-4-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRBINAJQXCYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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